7,8-Dehydrocerberin 7,8-Dehydrocerberin 7,8-dehydrocerberin is a cardenolide glycoside that is the 7,8-dehydroderivative of cerberin. Isolated from Cerbera manghas, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is an acetate ester, a cardenolide glycoside and a monosaccharide derivative.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1852998
InChI: InChI=1S/C32H46O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h7,14,17,20-23,26-29,35-36H,6,8-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,26-,27+,28-,29-,30-,31+,32-/m0/s1
SMILES:
Molecular Formula: C32H46O9
Molecular Weight: 574.7 g/mol

7,8-Dehydrocerberin

CAS No.:

Cat. No.: VC1852998

Molecular Formula: C32H46O9

Molecular Weight: 574.7 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dehydrocerberin -

Specification

Molecular Formula C32H46O9
Molecular Weight 574.7 g/mol
IUPAC Name [(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,9R,10S,13R,14R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate
Standard InChI InChI=1S/C32H46O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h7,14,17,20-23,26-29,35-36H,6,8-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,26-,27+,28-,29-,30-,31+,32-/m0/s1
Standard InChI Key MJWBKZJOFFGTCD-ZSCKLWMASA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5(C4=CC[C@@H]3C2)O)C6=CC(=O)OC6)C)C)OC(=O)C)OC)O
Canonical SMILES CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4=CCC3C2)O)C6=CC(=O)OC6)C)C)OC(=O)C)OC)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

7,8-Dehydrocerberin has a molecular formula of C32H46O9 and a molecular weight of 574.7 g/mol. The compound contains a characteristic steroid nucleus with an unsaturated lactone ring at C-17, which is a defining feature of cardenolides. The "dehydro" prefix in its name refers to the presence of an additional double bond between carbon atoms 7 and 8 in the steroid nucleus, distinguishing it from other cerberin derivatives.

Nomenclature and Structural Identification

The IUPAC name for 7,8-Dehydrocerberin is [(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,9R,10S,13R,14R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate. This complex nomenclature reflects the intricate stereochemistry of the molecule, which is crucial for its biological activity.

Chemical Properties

The compound features multiple functional groups that contribute to its chemical properties and biological activities:

PropertyValue
Molecular FormulaC32H46O9
Molecular Weight574.7 g/mol
Standard InChIKeyMJWBKZJOFFGTCD-ZSCKLWMASA-N
Physical StateCrystalline solid (presumed based on similar compounds)
SolubilityLimited water solubility, soluble in organic solvents
Structural FeaturesSteroid nucleus with unsaturated lactone ring, glycoside moiety
Functional GroupsHydroxyl, acetate, ether, furanone

The presence of multiple stereogenic centers in 7,8-Dehydrocerberin contributes to its complex three-dimensional structure, which is believed to be essential for its interaction with biological targets.

Natural Sources and Extraction

Plant Sources

7,8-Dehydrocerberin is primarily isolated from two tropical plant species:

  • Cerbera manghas (Sea mango)

  • Cerbera odollam (Suicide tree)

Both plants belong to the Apocynaceae family and are native to coastal regions of Southeast Asia, parts of India, and various Pacific islands. These plants have been documented in traditional medicine systems for various applications, despite their known toxicity. The compound is predominantly concentrated in the seeds and fruit kernels of these plants, though it can be found in other plant parts in varying concentrations.

Extraction and Isolation

The extraction of 7,8-Dehydrocerberin involves sophisticated phytochemical techniques:

  • Initial solvent extraction using methanol, ethanol, or other polar solvents

  • Liquid-liquid partitioning with solvents of varying polarity

  • Chromatographic separation techniques including:

    • Column chromatography

    • High-Performance Liquid Chromatography (HPLC)

    • Thin-Layer Chromatography (TLC)

The purification process requires careful monitoring to ensure high purity of the final compound. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the isolated 7,8-Dehydrocerberin.

Biological Activities

Cytotoxic Activity

7,8-Dehydrocerberin has demonstrated significant cytotoxic effects against multiple cancer cell lines. Its potency varies across different cancer types, but it consistently shows strong activity in experimental models.

Cytotoxicity Against Cancer Cell Lines

The compound exhibits potent cytotoxic effects against several cancer cell lines, as summarized in the table below:

Cancer Cell LineTypeActivity
MCF7 & T47DBreast cancerStrong cytotoxic activity
NCI-H187Human small cell lung cancerStrong cytotoxic activity
SKOV3 & CaOV3Ovarian cancerStrong cytotoxic activity
VeroKidney of African green monkeyActivity reported
HepG2Human liver hepatocellular carcinomaActivity reported
HL-60Promyelocytic leukemiaActivity reported
HeLaCervical carcinomaActivity reported
Col2Human colon cancerActivity reported
IshikawaHuman endometrial cancerActivity reported

These findings place 7,8-Dehydrocerberin among other cardiac glycosides that have shown promise as potential anticancer agents, including 17α- and 17β-Neriifolin, Cerberin, Tanghinin, Neriifolin, and Tanghinigenin .

Mechanism of Action

The cytotoxic effect of 7,8-Dehydrocerberin appears to be mediated through specific cellular pathways:

  • Induction of apoptosis (programmed cell death)

  • Activation of caspase pathways

  • Potential disruption of Na+/K+-ATPase (a common mechanism for cardiac glycosides)

Research suggests that 7,8-Dehydrocerberin initiates apoptotic cascades in cancer cells, leading to their death. The precise molecular interactions and signaling pathways involved in this process are still under investigation, but the caspase activation pathway appears to be a key component of its mechanism.

Research Findings and Applications

Current Research Status

Research on 7,8-Dehydrocerberin remains in the preclinical stage, with most studies focusing on:

  • Isolation and structural characterization

  • In vitro cytotoxicity assays

  • Preliminary mechanistic studies

  • Structure-activity relationship analyses

The compound's strong cytotoxic activity has prompted investigations into its potential as an anticancer agent, though significant challenges remain in terms of selectivity, delivery, and safety profiles.

Toxicological Considerations

As a cardiac glycoside, 7,8-Dehydrocerberin exhibits significant toxicity that must be carefully considered in any potential therapeutic application:

  • The parent plants, especially Cerbera odollam, are known for their extreme toxicity

  • There are documented cases of fatal poisoning from ingestion of C. odollam seeds, with symptoms including vomiting and other severe effects

  • The narrow therapeutic window typical of cardiac glycosides presents challenges for clinical development

These toxicity concerns necessitate careful pharmacological evaluation and potential structural modifications to improve the safety profile while maintaining efficacy.

Comparative Activity

When compared with other cardiac glycosides from the same plant sources, 7,8-Dehydrocerberin demonstrates comparable cytotoxic potency. Studies have shown that several compounds from these plants, including Cerberin (a close structural relative), exhibit similar activities against cancer cell lines . This suggests a common mechanism of action among these structurally related compounds.

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